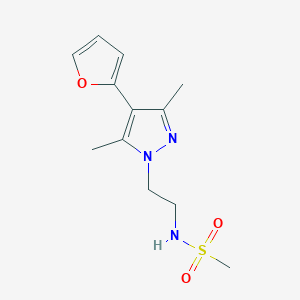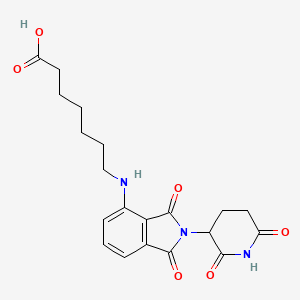
Pomalidomide-C6-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-C6-COOH est un conjugué ligand-linker de ligase E3 synthétisé qui intègre le ligand CRBN à base de pomalidomide et le linker utilisé dans la technologie PROTAC (chimères de ciblage de la protéolyse) . Ce composé est un dérivé de la pomalidomide, un médicament immunomodulateur utilisé principalement dans le traitement du myélome multiple .
Applications De Recherche Scientifique
Pomalidomide-C6-COOH has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of targeted protein degraders . In biology and medicine, it is used in the development of new therapies for multiple myeloma and other cancers . In industry, it is used in the production of various pharmaceuticals and biotechnological products .
Mécanisme D'action
Target of Action
Pomalidomide-C6-COOH, a derivative of Pomalidomide, primarily targets Cereblon (CRBN) . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates substrates targeting them for proteolysis .
Mode of Action
This compound acts as a ligand for CRBN , recruiting this protein for the formation of PROTACs (Proteolysis-Targeting Chimeras) . As an immunomodulatory agent with antineoplastic activity, it inhibits the proliferation and induces apoptosis of various tumor cells . It is more potent than thalidomide and lenalidomide .
Biochemical Pathways
This compound affects multiple biochemical pathways. It has been shown to inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) . It also disrupts the interaction between myeloma cells and the bone marrow microenvironment, enhancing T cell– and natural killer cell–mediated immunity .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis, inactivation of nuclear factor-kappa β (NF-κβ), downregulation of C/Ebβ, activation of caspase-8 . It also increases immune surface marker expression in EBV‑infected tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been suggested that the drug exposure is higher in peripheral compartments of patients with multiple myeloma vs. healthy subjects . Furthermore, the compound is used in the recruitment of CRBN protein, suggesting that the cellular environment and the availability of target proteins can influence its action .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pomalidomide-C6-COOH interacts with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex . This interaction is crucial for the recruitment of CRBN protein . This compound can be connected to the ligand for protein by a linker to form PROTAC .
Cellular Effects
This compound has demonstrated significant therapeutic activity in multiple myeloma . It has been shown to inhibit stromal cell adhesion and markedly inhibit angiogenesis by decreasing concentrations of VEGF and hypoxia-inducible factor 1 alpha (HIF-1a) .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon (CRBN), forming an E3 ubiquitin ligase complex that ubiquitinates substrates, targeting them for proteolysis . This mechanism is crucial for the anti-myeloma activity of this compound .
Temporal Effects in Laboratory Settings
This compound has shown to be effective in reducing functional impairments in a well-characterized animal model of TBI within 5 hours post-injury
Dosage Effects in Animal Models
In animal models, this compound has shown strong antiangiogenic and teratogenic effects .
Metabolic Pathways
This compound is extensively metabolized prior to excretion, with excreted metabolites being similar to those observed in circulation . The clearance pathways include cytochrome P450-mediated hydroxylation with subsequent glucuronidation .
Subcellular Localization
The subcellular localization of this compound is critical for the efficacy of thalidomide-based medications . For instance, the cytoplasmic translation factor GSPT1 is degraded following treatment with the thalidomide derivative CC-885 only when CRBN is present in the cytoplasm
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la pomalidomide-C6-COOH implique la préparation de linkers de pomalidomide, qui sont essentiels à la formation de ces conjugués. La préparation de ces linkers peut être réalisée par différentes méthodes, notamment l'alkylation et l'acylation de l'amine aromatique . Le procédé implique généralement la réaction de l'acide nitro-phtalique avec la 3-amino-pipéridine-2,6-dione en présence d'un agent de couplage et d'un solvant approprié pour obtenir la 3-(3-nitro-phtalimido)-pipéridine-2,6-dione .
Méthodes de production industrielle : La production industrielle de la this compound peut être réalisée par une synthèse en continu multi-étapes. Cette méthode permet un processus de production fiable et robuste, garantissant un rendement et une pureté élevés . Le processus implique plusieurs étapes, notamment l'utilisation de divers solvants organiques et de conditions de réaction pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions : La pomalidomide-C6-COOH subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à la synthèse et à la modification du composé pour différentes applications .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de la this compound comprennent l'acide nitro-phtalique, la 3-amino-pipéridine-2,6-dione et divers agents de couplage . Les réactions se produisent généralement à des températures allant de l'ambiante à 80 °C, en utilisant une large gamme de solvants organiques avec différentes polarités .
Principaux produits formés : Les principaux produits formés par ces réactions comprennent divers dérivés de la pomalidomide, qui sont utilisés dans le développement des PROTAC et d'autres technologies de dégradation ciblée des protéines .
Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme brique de construction pour la synthèse de dégradeurs de protéines ciblés . En biologie et en médecine, elle est utilisée dans le développement de nouvelles thérapies pour le myélome multiple et d'autres cancers . Dans l'industrie, elle est utilisée dans la production de divers produits pharmaceutiques et biotechnologiques .
Mécanisme d'action
La this compound exerce ses effets en se liant au complexe de ligase E3 céréblon (CRBN), qui ubiquitine les substrats les ciblant pour la protéolyse . Ce mécanisme est essentiel à l'activité antinéoplasique du composé, car il inhibe la prolifération et induit l'apoptose des cellules tumorales . De plus, elle a des effets immunomodulateurs, améliorant l'immunité médiée par les lymphocytes T et les cellules tueuses naturelles .
Comparaison Avec Des Composés Similaires
La pomalidomide-C6-COOH est similaire à d'autres médicaments immunomodulateurs (IMiDs) tels que la thalidomide, la lénalidomide et la mézigdomide . Elle est unique en sa capacité à être utilisée dans la technologie PROTAC, ce qui en fait un outil précieux pour la dégradation ciblée des protéines . Comparée à ses analogues, la this compound présente une efficacité et des profils de toxicité améliorés, ce qui en fait un choix privilégié pour certaines applications .
Liste des composés similaires :- Thalidomide
- Lénalidomide
- Mézigdomide
- Iberdomide
Propriétés
IUPAC Name |
7-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c24-15-10-9-14(18(27)22-15)23-19(28)12-6-5-7-13(17(12)20(23)29)21-11-4-2-1-3-8-16(25)26/h5-7,14,21H,1-4,8-11H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOIUAJFCJMMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-4-morpholinecarboxamide](/img/structure/B2743715.png)
![N-(4-chlorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743717.png)
![5-[(2-Ethoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2743718.png)
![2,5-difluoro-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2743719.png)
![7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2743722.png)
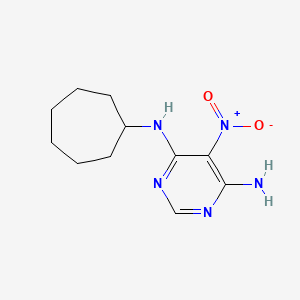
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743725.png)
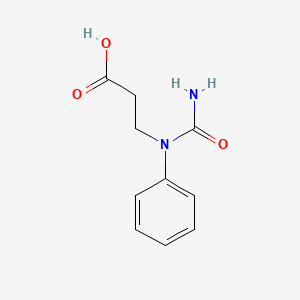
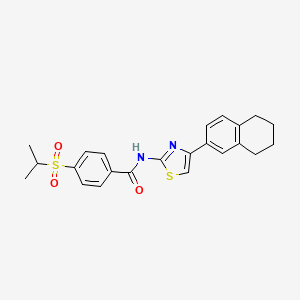

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(3-methylphenyl)propanamide](/img/structure/B2743732.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2743735.png)
![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2743736.png)
